An In-depth Technical Guide to 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane: Structure, Synthesis, and Characterization
Introduction: A Molecule of Interest at the Nexus of Proven Scaffolds
In the landscape of modern drug discovery and materials science, the strategic combination of well-understood chemical motifs is a powerful approach to designing novel molecules with tailored properties. 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane is a prime example of such a molecule, integrating the versatile 1,3-dioxolane ring system with a difluorinated phenoxy moiety.
The 1,3-dioxolane group is a cyclic acetal widely employed in organic synthesis, most notably as a robust protecting group for aldehydes and ketones.[1] Its stability under basic, nucleophilic, and reductive conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool for multi-step synthetic campaigns.[1][2] Beyond its role in protection, the 1,3-dioxolane ring is a structural component in numerous biologically active compounds, including antifungal, antiviral, and antibacterial agents.[3][4]
The incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry.[5] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating factors such as metabolic stability, lipophilicity, and binding affinity.[6][7] The difluorophenoxy group, in particular, is a common feature in many pharmaceutical agents, where it often serves to enhance target engagement and improve metabolic resistance.[5]
This guide provides a comprehensive technical overview of 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane, offering a predictive but scientifically grounded exploration of its chemical structure, a plausible synthetic route, and a detailed projection of its spectroscopic signature.
Chemical Structure and Inferred Properties
The foundational step in understanding a molecule is a thorough analysis of its structure and the properties that can be inferred from it.
Molecular Structure
The chemical structure of 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane is characterized by a central 1,3-dioxolane ring, to which a (2,3-difluorophenoxy)methyl substituent is attached at the 2-position.
Caption: Chemical structure of 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane.
Nomenclature and Identification
| Identifier | Value |
| IUPAC Name | 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane |
| Molecular Formula | C₁₀H₁₀F₂O₃ |
| Molecular Weight | 216.18 g/mol |
| CAS Number | Not available |
Predicted Physicochemical Properties
The physical and chemical properties of 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane can be predicted based on its structural components.
-
Physical State: Likely to be a colorless liquid or a low-melting solid at room temperature.[8]
-
Solubility: Expected to be soluble in common organic solvents such as ethers, acetone, and ethanol, with limited solubility in water, a characteristic feature of many dioxolanes.[8][9]
-
Stability: The 1,3-dioxolane ring is stable under neutral and basic conditions but is susceptible to hydrolysis in the presence of acid.[1] The difluorophenoxy group is generally chemically robust.
Synthesis and Purification
The synthesis of 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane can be achieved through the acid-catalyzed acetalization of 2-(2,3-difluorophenoxy)acetaldehyde with ethylene glycol. This is a standard and reliable method for the formation of 1,3-dioxolanes.[10][11]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure and may require optimization.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(2,3-difluorophenoxy)acetaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: Once the reaction is complete (as indicated by the cessation of water formation or by TLC analysis), cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. The following are the predicted spectral data for 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[12]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 400 MHz or higher.[10]
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~5.1-5.3 | t | 1H | Acetal proton (CH on dioxolane) |
| ~4.0-4.2 | m | 4H | Methylene protons of dioxolane ring |
| ~3.9-4.1 | d | 2H | Methylene protons adjacent to phenoxy group |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~150-155 (dd) | Aromatic C-F carbons |
| ~140-145 (dd) | Aromatic C-F carbons |
| ~120-130 | Aromatic CH carbons |
| ~110-120 | Aromatic CH carbons |
| ~100-105 | Acetal carbon (C-2 of dioxolane) |
| ~70-75 | Methylene carbon adjacent to phenoxy group |
| ~65-70 | Methylene carbons of dioxolane ring |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12]
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-3000 | Medium | Aliphatic C-H stretch |
| ~1500-1600 | Strong | Aromatic C=C stretch |
| ~1200-1300 | Strong | Aryl-O stretch |
| ~1000-1150 | Strong | C-O-C stretch (dioxolane ring) |
| ~1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.[12]
Predicted MS Data
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 216.18) is expected.
-
Key Fragmentation Patterns: Fragmentation of the dioxolane ring and cleavage of the ether linkage are anticipated, leading to characteristic fragment ions.
Potential Applications and Research Directions
The unique combination of a 1,3-dioxolane ring and a difluorinated aromatic moiety suggests several potential avenues for research and application:
-
Medicinal Chemistry: The structural motifs present in 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane are found in many biologically active compounds. This molecule could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents.[3][6] The difluorophenyl group, in particular, is often used to enhance metabolic stability and binding affinity.[7][13]
-
Materials Science: Fluorinated organic compounds often exhibit unique properties, such as thermal stability and hydrophobicity, making them of interest in the development of advanced materials.
-
Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds, and fluorinated compounds have shown promise in this area.[14]
Further research into the biological activity and material properties of 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane and its derivatives is warranted.
References
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available at: [Link]
-
1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem. Available at: [Link]
-
Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Available at: [Link]
-
Synthesis of phosphoryl-substituted 1,3-dioxolane derivatives. - ResearchGate. Available at: [Link]
-
A simple Synthesis of Substituted 1,3-Dioxanes - IJAPBC. Available at: [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. Available at: [Link]
-
Identification of 1,3-Dioxolanes in Coffee-Like Flavorings - CORE. Available at: [Link]
-
Dioxolane - Wikipedia. Available at: [Link]
-
Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane - Longdom Publishing. Available at: [Link]
-
Understanding 1,3-Dioxolane: Properties, Applications, and Sourcing. Available at: [Link]
-
Chemical Properties of 1,3-Dioxolane (CAS 646-06-0) - Cheméo. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available at: [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Available at: [Link]
-
Full article: The role of fluorine in medicinal chemistry. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Dioxolane CAS#: 646-06-0 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
